5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a thiophene-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
5-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)13-17-18-14(21-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTKRKGFRQCERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation enzyme factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy.
Mode of Action
The compound acts as a direct inhibitor of FXa. It binds in the active site of FXa, showing competitive inhibition. The compound’s design and synthesis were based on the X-ray crystal structure of FXa and its inhibitor rivaroxaban.
Biochemical Pathways
The compound affects the blood coagulation pathway by inhibiting FXa. This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation. The compound also inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro.
Pharmacokinetics
The compound is a highly potent, selective, direct, and orally bioavailable FXa inhibitor with excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles. It has good bioavailability, low clearance, and a small volume of distribution. Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion.
Biological Activity
The compound 5-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure that includes a thiophene ring and an oxadiazole moiety, which are known for their pharmacological significance. The presence of chlorine and methoxy groups on the phenyl ring contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClN3O2S |
| Molecular Weight | 283.74 g/mol |
| CAS Number | 1016686-46-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including our compound of interest. The compound exhibited significant bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study, the minimum inhibitory concentration (MIC) of this compound was determined alongside other oxadiazole derivatives. The results indicated that:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.5 |
| Control (Standard Antibiotic) | 0.25 |
This data suggests that while effective, the compound's activity is slightly lower than that of standard antibiotics.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cell lines to evaluate the safety profile of the compound. Notably, it showed minimal cytotoxic effects on normal cell lines (e.g., L929 fibroblasts), indicating a favorable therapeutic window.
Cytotoxicity Results
The following table summarizes the cytotoxicity findings:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| L929 | 100 | 95 |
| A549 | 50 | 80 |
| HepG2 | 100 | 75 |
These results demonstrate that the compound maintains high cell viability across tested concentrations.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt biofilm formation pathways.
Proposed Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.
- Biofilm Disruption : It could interfere with the signaling pathways responsible for biofilm formation in pathogens like Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
5-(2-Fluorophenyl)-1,3,4-Oxadiazole Derivative (Compound 15)
- Structure : 5-Chloro-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.
- Key Differences : The 2-fluorophenyl group replaces 2-methoxyphenyl. Fluorine’s electronegativity may reduce electron-donating effects compared to methoxy, altering binding interactions.
- Synthesis : Prepared via reaction of 5-chlorothiophene-2-carbonyl chloride with 2-fluorophenyl-substituted oxadiazole amine under mild conditions (25°C, 3.5 h) .
5-(4-Chloro-2-Phenoxyphenyl)-1,3,4-Oxadiazole Derivative (Compound 6d)
- Structure: 5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide.
- Key Differences: A phenoxy group at position 2 and a chloro substituent at position 4 on the phenyl ring. This increases steric bulk and may enhance π-π stacking.
- Analytical Data : IR, Mass, HNMR, and CNMR data confirm the structure () .
Heterocycle Core Modifications
1,3,4-Thiadiazole Analogues
- Example : N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a).
- Key Differences : Replacement of oxadiazole with thiadiazole introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
- Activity : Thiadiazole derivatives showed up to 93% inhibition at 50 µg/mL in unspecified assays () .
Thiophene Carboxamide Variants
Rivaroxaban (BAY-59-7939)
- Structure: 5-Chloro-N-((2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl)methyl)thiophene-2-carboxamide.
- Key Differences: Incorporates a morpholino-oxazolidinone moiety instead of oxadiazole. This complex structure is a Factor Xa inhibitor () .
- Molecular Weight : 435.88 g/mol vs. ~346–363 g/mol for simpler oxadiazoles .
Data Tables
Table 1. Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
